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Mechanism of Action and Binding Mode

Fedratinib potently and selectively targets the JAK2 kinase domain. The table below summarizes its core

mechanism:

Feature Description

Primary
Target

Janus kinase 2 (JAK2) [1] [2] [3]

Inhibition
Type

ATP-competitive [2] [3]

Binding
Mode

Dual binding in the kinase domain, engaging both the ATP-binding site and the
adjacent peptide-substrate binding site [1] [2]

Key
Interaction

Hydrogen bonds between its aminopyrimidine group and the leucine residue (Leu932)
in the hinge region of JAK2 [2]

Selectivity High selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) [1] [2] [3]
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This dual-binding mode is significant as it may help overcome genetic resistance. In vitro studies have

shown that 211 ruxolitinib-resistant JAK2 variants remain fully sensitive to fedratinib [2].

Quantitative Biochemical and Cellular Profiling

The potency and selectivity of fedratinib have been characterized across multiple assay systems. The data

below are primarily derived from cell-free enzymatic assays and cellular proliferation studies [4] [2] [3].

Assay Type Target / Cell Line IC₅₀ Value

Biochemical (Cell-Free) Kinase Assay JAK2 (Wild-Type) 3 nM [4] [2] [3]

JAK2 (V617F Mutant) 3 nM [4] [2]

FLT3 15 nM [4] [2]

RET 48 nM [4]

Cellular Proliferation Assay HEL (JAK2V617F mutation) ~300 nM [4] [2]

Ba/F3 (JAK2V617F) ~300 nM [4] [2]

The following diagram illustrates the experimental workflow for producing crystallization-grade JAK2 and

conducting binding studies, a key methodology for understanding inhibitor interactions [5]:
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Key Experimental Protocols

To study JAK2 inhibition and fedratinib's effects, researchers employ several standardized techniques. Here

are detailed methodologies for two critical assays:

1. Differential Scanning Fluorimetry (DSF) for Binding Affinity This protocol is used for initial screening

and binding studies [5].

Protein Purification: Purify the JAK2 kinase domain (KD) to homogeneity using Ni-affinity and size-
exclusion chromatography.

Sample Preparation: Mix purified JAK2 KD with the inhibitor compound (e.g., 100 µM fedratinib) in
an optimized buffer.
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Thermal Denaturation: Run the sample in a real-time PCR instrument with a temperature gradient

(e.g., from 25°C to 95°C) while monitoring protein unfolding with a fluorescent dye.
Data Analysis: Calculate the melting temperature shift (ΔTₘ) of JAK2 with the inhibitor compared to

JAK2 alone. A higher ΔTₘ indicates stronger binding and increased protein stability. Fedratinib
shows a ΔTₘ of 5.2 °C [5].

2. Cell-Based Growth Inhibition Assay This protocol measures the functional consequences of JAK2

inhibition in a cellular context [5] [4].

Cell Culture: Maintain UKE-1 cells (which harbor the JAK2V617F mutation) or HEL cells in

appropriate media.
Drug Treatment: Seed cells in multi-well plates and treat with a concentration gradient of fedratinib
(e.g., 0 nM to 1000 nM). Include a DMSO-only control.
Incubation: Incubate cells for a predetermined period (e.g., 48-72 hours).

Viability Measurement: Assess cell viability using a method like the MTT assay or by directly
counting cells.

Data Calculation: Plot the percentage of viable cells against the inhibitor concentration and calculate
the IC₅₀ value (the concentration that inhibits 50% of cell growth). Fedratinib typically shows an IC₅₀

of ~300 nM in JAK2V617F-driven cell lines [4].

Kinome Selectivity and Off-Target Effects

Beyond JAK2, fedratinib inhibits other kinases, which contributes to its overall pharmacological profile [6]

[1] [2].

Kinase /
Off-Target

Biological Role Implication of Inhibition

FLT3 Tyrosine kinase involved in

hematopoiesis and survival [1].

Potential secondary mechanism of action in MF;

potential application in acute myeloid leukemia (AML)
[1] [2].

BRD4 Epigenetic regulator
(bromodomain-containing

protein) [6] [1].

Synergistic JAK/BRD4 inhibition may reduce
inflammatory cytokine production and reverse bone

marrow fibrosis [6] [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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